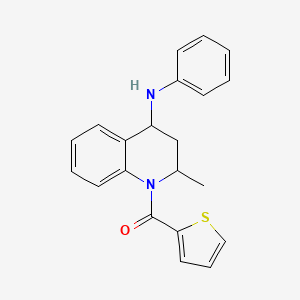
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as PBA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBA belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. In
科学研究应用
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been found to have anti-inflammatory properties and can be used to treat various inflammatory conditions.
作用机制
The mechanism of action of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been found to inhibit the activity of the proteasome, a complex that plays a crucial role in the degradation of intracellular proteins. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including the proteasome, the PI3K/Akt/mTOR signaling pathway, and the JAK/STAT signaling pathway. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has anti-inflammatory properties and can be used to treat various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its high yield and purity, which makes it a suitable candidate for various laboratory experiments. N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is also relatively easy to synthesize, and the synthesis method can be easily scaled up for large-scale production. However, one of the limitations of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One area of research is the development of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets for N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, which could lead to the development of new therapeutic applications. Additionally, the use of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases.
合成方法
The synthesis of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the reaction of 4-chloro-6-(1H-pyrazol-1-yl) pyrimidine with benzylamine in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine by the addition of an acid. The yield of N-benzyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine obtained from this method is generally high, and the purity of the compound can be further improved by recrystallization.
属性
IUPAC Name |
N-benzyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-5-12(6-3-1)10-15-13-9-14(17-11-16-13)19-8-4-7-18-19/h1-9,11H,10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMXAMHRHMMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-6-(1H-pyrazol-1-YL)pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)
![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)
![1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)
